8-ethoxyoctan-1-ol;methane
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Overview
Description
8-ethoxyoctan-1-ol;methane, are a class of nonionic surfactants derived from the ethoxylation and propoxylation of alcohols with carbon chain lengths ranging from 8 to 10. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, dispersing, and wetting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alcohols, C8-10, ethoxylated propoxylated, involves the catalytic reaction of C8-10 alcohols with ethylene oxide and propylene oxide. The process typically begins with the alcohol initiator, which undergoes propoxylation followed by ethoxylation. The reaction is catalyzed by a base such as potassium hydroxide and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large reactors where the alcohols are first mixed with the catalyst. The mixture is then subjected to sequential addition of ethylene oxide and propylene oxide under high pressure and temperature. The resulting product is neutralized with an acid to obtain the final ethoxylated propoxylated alcohol .
Chemical Reactions Analysis
Types of Reactions
8-ethoxyoctan-1-ol;methane, can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert them back to the parent alcohols.
Substitution: They can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Parent alcohols.
Substitution: Ethers, esters
Scientific Research Applications
8-ethoxyoctan-1-ol;methane, have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as solubilizing agents.
Industry: Widely used in detergents, cleaners, and emulsifiers for their excellent surface-active properties
Mechanism of Action
The mechanism of action of alcohols, C8-10, ethoxylated propoxylated, primarily involves their ability to reduce surface tension. This is achieved through the alignment of their hydrophobic and hydrophilic segments at interfaces, which disrupts the cohesive forces between molecules. This property makes them effective emulsifiers, dispersants, and wetting agents .
Comparison with Similar Compounds
Similar Compounds
- Alcohols, C9-11, ethoxylated propoxylated
- Alcohols, C12-14, ethoxylated propoxylated
- Alcohols, C6-8, ethoxylated propoxylated
Uniqueness
Compared to similar compounds, alcohols, C8-10, ethoxylated propoxylated, offer a balanced combination of hydrophobic and hydrophilic properties, making them versatile for a wide range of applications. Their intermediate carbon chain length provides optimal emulsifying and dispersing capabilities .
Properties
CAS No. |
68603-25-8 |
---|---|
Molecular Formula |
C12H30O2 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
8-ethoxyoctan-1-ol;methane |
InChI |
InChI=1S/C10H22O2.2CH4/c1-2-12-10-8-6-4-3-5-7-9-11;;/h11H,2-10H2,1H3;2*1H4 |
InChI Key |
BJGIDOPGWGEGSI-UHFFFAOYSA-N |
SMILES |
C.C.CCOCCCCCCCCO |
Canonical SMILES |
C.C.CCOCCCCCCCCO |
Key on ui other cas no. |
68603-25-8 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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